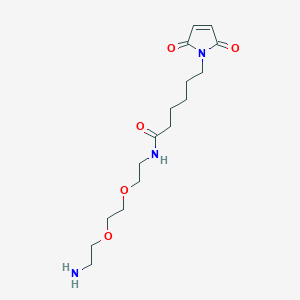

MC-Peg2-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MC-Peg2-NH2 typically involves the reaction of Methoxycarbonyl-Polyethylene Glycol with an amine group. The process begins with the activation of the polyethylene glycol chain, followed by the introduction of the amine group under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature. The product is then purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the product’s identity and purity .

Analyse Des Réactions Chimiques

Types of Reactions

MC-Peg2-NH2 undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.

Condensation Reactions: The compound can form amide bonds through condensation reactions with carboxylic acids or their derivatives.

Oxidation and Reduction Reactions: While less common, the polyethylene glycol chain can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and sulfonates, with reactions typically carried out in polar aprotic solvents like DMSO or acetonitrile.

Condensation: Reagents such as carbodiimides (e.g., EDC) or coupling agents (e.g., HATU) are used, often in the presence of a base like triethylamine.

Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions include substituted amines, amides, and various oxidized or reduced derivatives of the polyethylene glycol chain .

Applications De Recherche Scientifique

Drug Delivery Systems

MC-PEG2-NH2 is widely used in the formulation of drug delivery systems. Its ability to form stable complexes with therapeutic proteins and peptides allows for:

- Reduced Immunogenicity : PEGylation minimizes the immune response against therapeutic agents, prolonging their circulation time in the bloodstream .

- Enhanced Solubility : It increases the solubility of hydrophobic drugs, facilitating their administration and bioavailability .

Table 1: Comparison of Properties of PEGylated vs Non-PEGylated Drugs

| Property | Non-PEGylated Drugs | PEGylated Drugs (e.g., with this compound) |

|---|---|---|

| Immunogenicity | High | Low |

| Circulation Time | Short | Prolonged |

| Solubility | Poor | Improved |

| Stability | Moderate | High |

Diagnostic Imaging

In diagnostic imaging, this compound is utilized to enhance the targeting and imaging capabilities of radiolabeled peptides. For instance, studies have shown that conjugates using this compound can optimize binding properties for specific receptors in cancer imaging .

Case Study: Radiolabeled Peptides for Cancer Imaging

- Objective : To evaluate the effectiveness of PEGylated peptides in targeting gastrin-releasing peptide receptors (GRPR) in tumors.

- Method : A series of NOTA-conjugated peptides were synthesized with varying PEG lengths.

- Results : The PEGylation improved hydrophilicity and reduced liver uptake, leading to better imaging outcomes in vivo .

Antibody Drug Conjugates (ADCs)

This compound serves as a crucial linker in the development of antibody-drug conjugates, which combine antibodies with cytotoxic drugs to selectively target cancer cells. The advantages include:

- Targeted Delivery : Enhances the specificity of drug delivery to tumor cells while sparing healthy tissues.

- Improved Efficacy : Increases the therapeutic index by allowing higher doses of cytotoxic agents to be administered safely .

Table 2: Characteristics of Antibody Drug Conjugates Using this compound

| Feature | ADCs with this compound | Traditional ADCs |

|---|---|---|

| Targeting Specificity | High | Moderate |

| Side Effects | Reduced | Higher |

| Stability | Enhanced | Variable |

Mécanisme D'action

MC-Peg2-NH2 functions as a cleavable linker in ADCs. Upon internalization by cancer cells, the linker is cleaved by intracellular enzymes, releasing the cytotoxic drug. This targeted delivery mechanism minimizes off-target effects and enhances the therapeutic efficacy of the drug. The molecular targets and pathways involved include lysosomal enzymes that recognize and cleave the linker, facilitating the release of the drug within the cancer cell .

Comparaison Avec Des Composés Similaires

Similar Compounds

NH2-PEG2-NH2: A similar compound with two amine groups, used in the synthesis of bioconjugates.

MC-PEG4-NH2: A longer polyethylene glycol chain variant, offering different solubility and stability properties.

MC-PEG2-COOH: A carboxyl-terminated variant, used in different coupling reactions.

Uniqueness

MC-Peg2-NH2 is unique due to its specific structure, which provides optimal balance between stability and cleavability. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .

Propriétés

Formule moléculaire |

C16H27N3O5 |

|---|---|

Poids moléculaire |

341.40 g/mol |

Nom IUPAC |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C16H27N3O5/c17-7-10-23-12-13-24-11-8-18-14(20)4-2-1-3-9-19-15(21)5-6-16(19)22/h5-6H,1-4,7-13,17H2,(H,18,20) |

Clé InChI |

BRPNMDKROWMZAK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=O)N(C1=O)CCCCCC(=O)NCCOCCOCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.